molecular formula C9H11NO B13832143 Ethanone, 1-(5-ethyl-3-pyridinyl)-

Ethanone, 1-(5-ethyl-3-pyridinyl)-

Cat. No.: B13832143
M. Wt: 149.19 g/mol
InChI Key: IFEYFVAXXSXAAX-UHFFFAOYSA-N
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Description

Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) is a chemical compound with a molecular formula of C9H11NO It is a derivative of pyridine, characterized by the presence of an ethanone group attached to the 5-ethyl-3-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) typically involves the alkylation of 3-pyridyl ethanone with an ethylating agent. One common method is the reaction of 3-pyridyl ethanone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods

On an industrial scale, the production of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethanone,1-(5-methyl-3-pyridinyl): Similar structure but with a methyl group instead of an ethyl group.

    3-acetyl-5-methylpyridine: Another derivative with a different substitution pattern on the pyridine ring.

Uniqueness

Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl-substituted counterparts. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(5-ethylpyridin-3-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-3-8-4-9(7(2)11)6-10-5-8/h4-6H,3H2,1-2H3

InChI Key

IFEYFVAXXSXAAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)C(=O)C

Origin of Product

United States

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